Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Overview
Description
Synthesis Analysis
The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
“this compound” has been used in various chemical reactions, particularly in the synthesis of monoarylated and diarylated-1,6-naphthyridines .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 283.08 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.
Scientific Research Applications
Chemo-selective Suzuki–Miyaura Reactions
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has been used in chemo-selective Suzuki–Miyaura reactions. These reactions are significant for their excellent chemo-selectivity, favoring the bromide group. They are utilized to produce diarylated products and site-selectively form arylated derivatives of naphthyridine, which have potential applications in organic synthesis and pharmaceuticals (Kumar & Khan, 2017).
Spectroscopic and Theoretical Studies
This compound has been a subject of various spectroscopic and theoretical studies. Research has focused on its solvatochromism in different solvents, contributing to a deeper understanding of its chemical properties and interactions. These studies also involve temperature effects on absorption bands, which are crucial for understanding its behavior in various environments (Santo et al., 2003).
Synthesis from Acyclic Precursors
Research has also been conducted on synthesizing this compound and its isomers from acyclic precursors. This research is significant for developing new methods for producing naphthyridine derivatives, which are valuable in medicinal chemistry and materials science (Blanco, Perillo, & Schapira, 1999).
Potential in Cancer Therapeutics
Interestingly, derivatives of this compound have been explored for their potential in cancer therapeutics. Specifically, naphthyridine-7-carboxamide, a related scaffold, has shown promise as a cytotoxic agent in cancer cell lines and effective inhibition against select oncogenic kinases. This line of research opens up potential therapeutic applications for these compounds in cancer treatment (Zeng et al., 2012).
Mechanism of Action
Target of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a pharmacologically active compound It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with various targets to exert their effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with 1,6-naphthyridines , it can be inferred that multiple pathways might be affected, leading to downstream effects
Result of Action
This compound has demonstrated various biological properties, such as antimicrobial, anticancer, and anti-inflammatory activity. It is used in drug development for various neurological disorders, cancer, and inflammation. The specific molecular and cellular effects of the compound’s action are subjects of ongoing research.
Properties
IUPAC Name |
methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOXNRPYVCORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625028 | |
Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410544-37-5 | |
Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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